(NZ)-N-(3-methylcyclohexylidene)hydroxylamine
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Overview
Description
The compound is a derivative of hydroxylamine where the hydrogen atom is replaced by a 3-methylcyclohexylidene group . Hydroxylamines are organic compounds that contain an -OH group and a -NH2 group. The 3-methylcyclohexylidene group suggests that this compound has a cyclohexane ring, which is a six-membered ring structure, with a methyl group (-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a six-membered cyclohexane ring due to the 3-methylcyclohexylidene group . The presence of a hydroxylamine group suggests the presence of nitrogen and oxygen atoms in the structure .Scientific Research Applications
Bifunctional Single-Nitrogen Sources
(NZ)-N-(3-methylcyclohexylidene)hydroxylamine and related hydroxylamine derivatives have been utilized as bifunctional single-nitrogen sources in synthetic chemistry. For example, they are employed in the efficient construction of complex tricyclic indoles through a cascade of alkyne insertion, C-H activation, and amination. This process highlights the versatility of hydroxylamines in facilitating multiple bond formations in a single-step transformation, significantly contributing to the rapid preparation of intricate organic structures (Fan et al., 2020).
Organic Chemistry Applications
In organic chemistry, hydroxylamines like this compound play a significant role. They are integral in the synthesis of complex nitrogen-containing compounds, especially natural products and their analogues. Methods such as stereoselective reduction and radical additions involving hydroxylamines pave the way for the creation of diverse amines, many of which are biologically active. Moreover, hydroxylamines are essential intermediates for synthesizing hydroxamic acids and highly functionalized amines, demonstrating their broad utility in chemical syntheses (Khlestkin & Mazhukin, 2003).
Environmental Applications
Hydroxylamines, including this compound, have found applications in environmental science, particularly in the degradation of organic pollutants. They are used in surface Fenton systems for the effective degradation of various organic contaminants. The presence of hydroxylamine can significantly enhance the decomposition of hydrogen peroxide on surfaces like goethite, leading to the generation of hydroxyl radicals. This mechanism is instrumental in the efficient removal of pollutants, including dyes, pesticides, and antibiotics, from the environment (Hou et al., 2017).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include investigating more efficient synthesis methods, studying its reactivity with other compounds, and exploring potential uses in various industries .
Properties
CAS No. |
4701-95-5 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(NE)-N-(3-methylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c1-6-3-2-4-7(5-6)8-9/h6,9H,2-5H2,1H3/b8-7+ |
InChI Key |
XHUKUULKCNZFAG-BQYQJAHWSA-N |
Isomeric SMILES |
CC1CCC/C(=N\O)/C1 |
SMILES |
CC1CCCC(=NO)C1 |
Canonical SMILES |
CC1CCCC(=NO)C1 |
4701-95-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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